molecular formula C27H21NO5 B5083645 ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate

ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate

Cat. No. B5083645
M. Wt: 439.5 g/mol
InChI Key: IZEHNYOWGMVBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate, also known as EFPBC, is a chemical compound that belongs to the class of benzo[f]chromene derivatives. EFPBC has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has also been shown to activate the AMPK signaling pathway, which plays a key role in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Furthermore, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been reported to exhibit antioxidant activity and to protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is its potential as a lead compound for the development of anticancer drugs. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, and it has a favorable toxicity profile. However, one of the limitations of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is its poor solubility, which can make it difficult to use in in vivo studies. Furthermore, the mechanism of action of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is not fully understood, which makes it challenging to optimize its pharmacological properties.

Future Directions

There are several future directions for the research on ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate. One of the areas of interest is the optimization of its pharmacological properties, such as solubility and bioavailability. Furthermore, the mechanism of action of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate needs to be further elucidated to understand its potential as a therapeutic agent. Another area of research is the development of novel derivatives of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate with improved pharmacological properties. Finally, the potential applications of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate in other areas, such as neurodegenerative diseases and cardiovascular diseases, need to be explored further.
Conclusion:
In conclusion, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate exhibits anticancer, antiviral, and anti-inflammatory activities, and its mechanism of action is not fully understood. The synthesis of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate involves the reaction of 2-furoyl chloride with 1-phenyl-1H-benzo[f]chromene-2-carboxylic acid in the presence of triethylamine. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate involves the reaction of 2-furoyl chloride with 1-phenyl-1H-benzo[f]chromene-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with ethylamine to obtain ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate. The synthesis of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been reported in several research articles, and the yield of the reaction can be improved by optimizing the reaction conditions.

Scientific Research Applications

Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been studied extensively for its potential applications in drug discovery and development. Several research studies have reported that ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate exhibits anticancer, antiviral, and anti-inflammatory activities. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential lead compound for the development of anticancer drugs. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has also been reported to exhibit antiviral activity against herpes simplex virus and respiratory syncytial virus. Furthermore, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO5/c1-2-31-27(30)24-22(18-10-4-3-5-11-18)23-19-12-7-6-9-17(19)14-15-20(23)33-26(24)28-25(29)21-13-8-16-32-21/h3-16,22H,2H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEHNYOWGMVBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=CC=CC=C4C=C2)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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